molecular formula C17H12FNO3S B14121151 2-{2-[4-(4-Fluorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid

2-{2-[4-(4-Fluorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B14121151
M. Wt: 329.3 g/mol
InChI Key: GCGSUBBXXDPLAA-UHFFFAOYSA-N
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Description

2-{2-[4-(4-Fluorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-Fluorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated phenol reacts with a suitable aryl halide.

    Coupling Reactions: The final step involves coupling the synthesized thiazole derivative with a phenylacetic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-Fluorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-{2-[4-(4-Fluorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-Fluorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenoxy)phenylacetic acid
  • 2-(4-Fluorophenoxy)phenylboronic acid
  • 2-Substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles

Uniqueness

2-{2-[4-(4-Fluorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid is unique due to its specific combination of a thiazole ring, fluorophenoxy group, and phenyl ring

Properties

Molecular Formula

C17H12FNO3S

Molecular Weight

329.3 g/mol

IUPAC Name

2-[2-[4-(4-fluorophenoxy)phenyl]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C17H12FNO3S/c18-12-3-7-15(8-4-12)22-14-5-1-11(2-6-14)17-19-13(10-23-17)9-16(20)21/h1-8,10H,9H2,(H,20,21)

InChI Key

GCGSUBBXXDPLAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)OC3=CC=C(C=C3)F

Origin of Product

United States

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